cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate
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Overview
Description
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a chloroacetyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form the intermediate cyclohexyl 2-chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 2,4-difluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl and difluorophenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 3-[(chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
- Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)butanoate
Uniqueness
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYJBOFSDWJKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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